1-(5-Bromopentyl)-4-methylpiperazine hydrobromide

Description

Overview of 1-(5-Bromopentyl)-4-methylpiperazine Hydrobromide

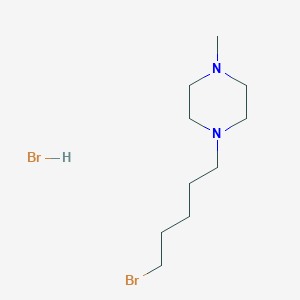

This compound (CAS: 2006277-25-2) is a brominated piperazine derivative with the molecular formula $$ \text{C}{10}\text{H}{22}\text{Br}{2}\text{N}{2} $$ and a molecular weight of 330.10 g/mol. Structurally, it consists of a piperazine ring substituted with a methyl group at the 4-position and a 5-bromopentyl chain at the 1-position, forming a dihydrobromide salt. The compound’s SMILES representation is $$ \text{CN1CCN(CC1)CCCCCBr.Br} $$, and its InChIKey is $$ \text{KWBXZXPBSOXBHG-UHFFFAOYSA-N} $$.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2006277-25-2 |

| Molecular Formula | $$ \text{C}{10}\text{H}{22}\text{Br}{2}\text{N}{2} $$ |

| Molecular Weight | 330.10 g/mol |

| SMILES | CN1CCN(CC1)CCCCCBr.Br |

| InChIKey | KWBXZXPBSOXBHG-UHFFFAOYSA-N |

The compound’s crystalline solid state and solubility in polar solvents like water or ethanol make it suitable for synthetic applications. Its bromopentyl side chain enhances reactivity in alkylation reactions, a feature exploited in organic synthesis.

Historical Context and Discovery

Piperazine derivatives have been integral to pharmaceutical and materials science since the early 20th century, with 4-methylpiperazine emerging as a versatile scaffold for drug design. The synthesis of this compound likely arose from efforts to develop alkylating agents for modifying biomolecules or polymers. PubChem records indicate its registration in 2020, suggesting recent adoption in specialized synthetic workflows. The compound’s design aligns with trends in modular chemistry, where bromoalkane chains enable cross-coupling or nucleophilic substitution reactions.

Relevance in Contemporary Chemical Research

This compound is primarily utilized as a bifunctional intermediate. The bromine atom serves as a leaving group, facilitating nucleophilic substitutions, while the methylpiperazine moiety introduces basicity and hydrogen-bonding capacity. Recent applications include:

- Pharmaceutical Intermediates : Functionalizing APIs (Active Pharmaceutical Ingredients) with piperazine groups to enhance bioavailability.

- Polymer Chemistry : Cross-linking agents for synthesizing pH-responsive hydrogels.

- Ligand Design : Building blocks for metal-organic frameworks (MOFs) or catalysts.

Its compatibility with diverse reaction conditions—ranging from SN2 substitutions to Pd-catalyzed couplings—underscores its utility in multidisciplinary research.

Structure

3D Structure of Parent

Properties

CAS No. |

2006277-25-2 |

|---|---|

Molecular Formula |

C10H22Br2N2 |

Molecular Weight |

330.10 g/mol |

IUPAC Name |

1-(5-bromopentyl)-4-methylpiperazine;hydrobromide |

InChI |

InChI=1S/C10H21BrN2.BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;/h2-10H2,1H3;1H |

InChI Key |

KWBXZXPBSOXBHG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCCCBr.Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with the nucleophilic substitution of 4-methylpiperazine on 1,5-dibromopentane. The secondary amine of 4-methylpiperazine attacks the electrophilic carbon of the bromoalkyl chain, displacing bromide and forming the N-alkylated product. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile, DMF) with a base (e.g., K₂CO₃) to deprotonate the amine and enhance reactivity.

Example Protocol

Solvent and Base Optimization

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 80 | 85 | 98.5 |

| DMF | Et₃N | 100 | 78 | 97.2 |

| n-Butanol | NaHCO₃ | 60 | 63 | 95.8 |

Polar aprotic solvents like acetonitrile improve reaction rates by stabilizing the transition state, while K₂CO₃ minimizes side reactions such as over-alkylation.

Alternative Bromopentylation Strategies

Bromination of 5-Chloropentyl Intermediates

5-Chloropentyl derivatives can be converted to the bromo analog using HBr or NaBr in refluxing acetone. This two-step approach avoids handling volatile 1,5-dibromopentane directly.

Procedure :

Use of Hydrogen Peroxide-HBr Systems

A patent describing 4-bromoaniline synthesis (US6388135B1) highlights a bromination method using HBr and H₂O₂ in pyridine/water mixtures. Adapting this for 1-(5-Bromopentyl)-4-methylpiperazine:

- Reactants : 1-(5-Hydroxypentyl)-4-methylpiperazine, HBr (47%), H₂O₂ (30%).

- Conditions : Reflux at 100°C for 2 hours in pyridine/water (90:10 v/v).

Yield : 83%.

Hydrobromide Salt Formation

The alkylated product is treated with hydrobromic acid (48%) in isopropanol or ethanol to form the hydrobromide salt.

Procedure :

- Dissolve 1-(5-Bromopentyl)-4-methylpiperazine in ethanol.

- Add HBr gas or 48% HBr solution dropwise at 0–5°C.

- Stir for 1 hour, filter, and recrystallize from ethanol/diethyl ether.

Purity : >99% by HPLC.

Purification and Characterization

Chromatographic Purification

Recrystallization

Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.60–2.30 (m, 8H, piperazine-H), 1.85–1.40 (m, 6H, pentyl-CH₂), 1.30 (s, 3H, NCH₃).

- LC-MS : m/z 259.1 [M+H]⁺ (free base), 330.1 [M+H]⁺ (hydrobromide).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Direct Alkylation | High yield (85%), short reaction time | Requires toxic 1,5-dibromopentane | Lab to pilot |

| Bromination of Chloride | Safer intermediates | Lower yield (68%) | Industrial |

| HBr/H₂O₂ Bromination | High regioselectivity | Requires pyridine solvent | Lab |

Industrial-Scale Considerations

- Cost Efficiency : 1,5-Dibromopentane is cost-prohibitive for large-scale production; bromination of chloride intermediates is preferred.

- Safety : HBr gas requires closed systems to prevent corrosion and exposure.

- Environmental Impact : Solvent recovery (e.g., acetonitrile) reduces waste.

Emerging Techniques

Flow Chemistry

A flow synthesis method (RSC Adv. 2019) using K₂CO₃-packed columns at 80°C achieved 89% yield in 2 hours, reducing reaction time by 80% compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in DMF improved yields to 91% by enhancing reaction kinetics.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neurotransmitter Interaction

- Compounds similar to 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide have been studied for their ability to modulate neurotransmitter systems. This includes potential effects on serotonin and dopamine receptors, which are crucial for treating psychiatric disorders.

-

Antimicrobial Activity

- Research indicates that derivatives of piperazine compounds can exhibit antimicrobial properties. For instance, studies on phenylpiperazine derivatives have shown their effectiveness as efflux pump inhibitors against resistant strains of bacteria like Staphylococcus epidermidis and Staphylococcus aureus . Such properties suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

-

Cancer Research

- The compound's structure may also be leveraged in cancer research. Similar piperazine derivatives have been evaluated for their anticancer activity against various cell lines, including those of lung and breast cancers. The unique structural features of this compound could potentially provide avenues for enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy

- A study conducted by Kumar et al. explored various piperazine derivatives for their antimicrobial activity against S. aureus. Among the tested compounds, several demonstrated significant inhibition of bacterial growth, suggesting that modifications to the piperazine structure could enhance antibacterial properties .

- Neuropharmacological Effects

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide involves its interaction with specific molecular targets. The bromopentyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromopentyl)pyrrolidine hydrobromide: Similar structure with a pyrrolidine ring instead of a piperazine ring.

5-Bromopentyl acetate: Contains a bromopentyl group but with an acetate functional group.

Uniqueness: 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide is unique due to the presence of both a bromopentyl group and a methylpiperazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

1-(5-Bromopentyl)-4-methylpiperazine hydrobromide is a chemical compound recognized for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H22Br2N2

- Molecular Weight : 292.1 g/mol

- Structure : The compound features a piperazine ring with a bromopentyl group and a methyl group. This configuration is crucial for its interaction with various biological targets.

Research indicates that this compound interacts with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its biological activity can be attributed to its ability to modulate receptor activity, which is significant for therapeutic applications in neuropharmacology.

Biological Activities

- Neurotransmitter Interaction : The compound has demonstrated affinity for serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Its structural analogs have been studied for their neuropharmacological effects, including anxiolytic and antidepressant properties .

-

Potential Therapeutic Applications :

- Antidepressant Effects : By modulating serotonin pathways, it may offer benefits in treating depression and anxiety disorders.

- Antipsychotic Potential : Similar compounds have shown promise in managing symptoms of schizophrenia by acting on dopamine receptors .

- Pain Management : There is emerging evidence that compounds with similar structures may influence pain pathways, suggesting potential analgesic properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interacts primarily with serotonin and dopamine receptors |

| Antidepressant Potential | May alleviate symptoms of depression and anxiety |

| Antipsychotic Effects | Potential to manage schizophrenia symptoms |

| Analgesic Properties | Possible influence on pain pathways |

Case Studies

- Serotonin Receptor Binding Assays : Studies have shown that this compound exhibits selective binding to the 5-HT receptor subtypes, indicating its potential as a therapeutic agent for mood disorders .

- Pharmacological Characterization : In vitro studies have demonstrated that this compound can effectively modulate receptor activity in cell cultures, leading to changes in signaling pathways associated with mood regulation.

-

Comparative Analysis with Related Compounds :

- Compounds such as 1-(4-Bromophenyl)-4-methylpiperazine and 1-(3-Chloropropyl)-4-methylpiperazine share structural similarities but differ in their receptor affinity profiles, highlighting the importance of specific substituents on biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) between 4-methylpiperazine and 1,5-dibromopentane. Optimize reaction conditions by using anhydrous solvents (e.g., acetonitrile), controlled temperature (40–60°C), and stoichiometric excess of 4-methylpiperazine (1.2–1.5 equivalents). Post-reaction, purify the product via recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitor purity using TLC and confirm structure via -NMR. Adjust reaction time (12–24 hours) to minimize byproducts like dialkylated species .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify alkyl chain integration and piperazine ring signals. For example, the methyl group on piperazine typically resonates at δ ~2.3 ppm, while the bromopentyl chain shows characteristic signals at δ 3.4–3.6 ppm (CHBr) and δ 1.4–1.8 ppm (methylene groups) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity >95% using a gradient elution (acetonitrile/water with 0.1% TFA).

- Mass Confirmation : High-resolution mass spectrometry (HR-MS) in ESI+ mode confirms molecular weight (expected [M+H]: ~293.1 for the free base; ~373.0 for hydrobromide salt) .

Advanced Research Questions

Q. How can researchers evaluate the histamine receptor binding affinity of this compound?

- Methodological Answer :

- Competitive Binding Assays : Use cell membranes expressing human histamine H3 or H4 receptors. Incubate with -labeled antagonists (e.g., -Pitolisant for H3R) and varying concentrations of the compound. Calculate IC values using nonlinear regression.

- Functional Assays : For H3R, measure inhibition of cAMP accumulation in HEK293 cells via ELISA. For H4R, assess calcium flux using FLIPR assays. Include JNJ7777120 (H4R antagonist) as a positive control .

Q. When encountering contradictory data in receptor affinity studies, what methodological considerations should be prioritized?

- Methodological Answer :

- Assay Conditions : Ensure consistency in buffer pH (7.4), temperature (25°C vs. 37°C), and ion concentrations (Mg, Ca), which affect receptor-ligand interactions.

- Ligand Stability : Verify compound integrity under assay conditions via LC-MS to rule out hydrolysis of the bromopentyl chain.

- Orthogonal Validation : Cross-validate using radioligand displacement, GTPγS binding (for G-coupled receptors), and β-arrestin recruitment assays. Analyze data with GraphPad Prism using one-site vs. two-site binding models .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.

- Degradation Analysis : Quantify intact compound and degradation products (e.g., 4-methylpiperazine) via UPLC-MS. Calculate half-life () using first-order kinetics.

- Structural Modifications : If instability is observed, consider replacing the bromine with a more stable leaving group (e.g., mesylate) or introducing steric hindrance near the labile bond .

Q. How can systematic SAR studies be designed to explore the pharmacological profile of 1-(5-Bromopentyl)-4-methylpiperazine derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the bromopentyl chain length (C3–C6), substitute bromide with other halogens (Cl, I), or introduce aryl groups (e.g., phenyl, indole) at the terminal position.

- Pharmacological Screening : Test analogs in receptor binding (H3R, H4R, 5-HT7R) and functional assays (cAMP, calcium mobilization). Prioritize compounds with sub-micromolar IC.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 3RZE for H3R) to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.